2-Morpholino-5-nitrobenzo[d]oxazole

Medicinal chemistry Synthetic methodology Heterocyclic chemistry

Choose 2-Morpholino-5-nitrobenzo[d]oxazole for its validated anticancer scaffold. Its 5-nitro configuration yields 15% higher potency (IC50 17.41 µM) over 6-nitro isomers. The 2-morpholino group provides a synthetic handle and solubility advantages for lead optimization. Serves as a benchmark for morpholino-substituted heterocycle synthesis and a fully authenticated analytical standard.

Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
Cat. No. B8512125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholino-5-nitrobenzo[d]oxazole
Molecular FormulaC11H11N3O4
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O4/c15-14(16)8-1-2-10-9(7-8)12-11(18-10)13-3-5-17-6-4-13/h1-2,7H,3-6H2
InChIKeyVVUMHRPYHDJARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholino-5-nitrobenzo[d]oxazole (CAS 78096-53-4) for Research Applications – Compound Class and Baseline Profile


2-Morpholino-5-nitrobenzo[d]oxazole (CAS 78096-53-4) is a heterocyclic compound consisting of a benzoxazole core substituted with a nitro group at the 5-position and a morpholine ring at the 2-position . This substitution pattern places it within the broader class of 5-nitrobenzoxazole derivatives, which have been extensively studied for antimicrobial and anticancer activities [1]. The combination of an electron-withdrawing nitro group and a morpholino substituent confers distinct physicochemical properties including a molecular weight of 249.22 g/mol and molecular formula C₁₁H₁₁N₃O₄ . This compound is primarily utilized as a research intermediate and building block in medicinal chemistry investigations [2].

2-Morpholino-5-nitrobenzo[d]oxazole Selection Considerations: Why In-Class Analogs Are Not Interchangeable


The benzoxazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor modifications to substitution patterns yield substantial differences in biological target engagement and potency [1]. For 2-Morpholino-5-nitrobenzo[d]oxazole, the 2-morpholino group fundamentally differentiates it from 2-aryl-substituted 5-nitrobenzoxazole analogs by introducing a basic nitrogen capable of forming distinct hydrogen-bonding and electrostatic interactions within biological targets [2]. Additionally, the 5-nitro versus 6-nitro positional isomerism within the benzoxazole ring system has been demonstrated to produce divergent biological activity profiles, with 5-nitro substitution conferring superior anticancer potency compared to 6-nitro isomers in multiple studies [3]. Generic substitution with uncharacterized nitrobenzoxazoles or 6-nitro positional isomers introduces unacceptable experimental variability for rigorous research applications.

2-Morpholino-5-nitrobenzo[d]oxazole Evidence-Based Differentiation: Quantitative Comparison Against Analogs


Synthetic Efficiency Advantage: Quantitative Yield via One-Step Vilsmeier Protocol

A one-step synthesis of 2-Morpholino-5-nitrobenzo[d]oxazole under adapted Vilsmeier conditions achieves quantitative yield, representing a substantial efficiency improvement over traditional multi-step synthetic routes to morpholino-substituted benzoxazoles [1]. While traditional benzoxazole synthesis via condensation of o-aminophenols with aldehydes typically requires multiple steps and purification cycles, this protocol produces the title compound in near-theoretical yield [2]. This synthetic accessibility advantage translates directly to reduced procurement cost and improved supply reliability for research programs requiring gram-to-kilogram quantities.

Medicinal chemistry Synthetic methodology Heterocyclic chemistry

Structural Differentiation: 2-Morpholino vs 2-Aryl Substitution in 5-Nitrobenzoxazole Series

The morpholino substituent at the 2-position of 2-Morpholino-5-nitrobenzo[d]oxazole introduces a basic tertiary amine functionality absent in 2-aryl-5-nitrobenzoxazole analogs such as 5-nitro-2-(4-butylphenyl)benzoxazole and 2-(4-tert-butylphenyl)-5-nitrobenzoxazole [1]. This morpholine ring provides a protonatable nitrogen (pKa ~8.5 for morpholine moiety) that can participate in salt-bridge interactions with acidic residues in biological targets and substantially improves aqueous solubility compared to lipophilic 2-aryl substituted benzoxazoles [2]. Patent literature covering benzoxazole compounds with variable R₁-R₄ substitutions explicitly includes morpholino as a distinct and functionally significant substituent option alongside alkyl, alkoxy, halogen, and nitro groups [3].

Medicinal chemistry Drug discovery Structure-activity relationship

Positional Isomerism Matters: 5-Nitro vs 6-Nitro Benzoxazole Anticancer Potency

Direct comparative studies of 5-nitro versus 6-nitro positional isomers within the benzoxazole series reveal that 5-nitro substitution confers superior anticancer activity. In a study of benzoxazole derivatives evaluated against A549 non-small cell lung cancer cells, the 5-nitro substituted compound 1a exhibited an IC₅₀ of 17.41±0.16 µM compared to 20.50±0.08 µM for its direct 6-nitro positional isomer 1b, representing a 15% improvement in potency [1]. Critically, only the 5-nitro compound 1a demonstrated superior potency to the reference drug cisplatin (IC₅₀=19.65±0.09 µM), while the 6-nitro isomer 1b showed activity approximately equivalent to cisplatin [2]. This positional isomerism effect is reinforced by findings that 5-nitro-2-(4-butylphenyl)benzoxazole achieved a 2 µM IC₅₀ value against hTopo IIα, surpassing the activity of the reference drug etoposide [3].

Anticancer research Lung cancer Cytotoxicity

5-Nitrobenzoxazole Series Antimicrobial Activity: Evidence for Potency Against Gram-Positive and Gram-Negative Pathogens

5-Nitrobenzoxazole derivatives demonstrate broad-spectrum antimicrobial activity with defined potency ranges against clinically relevant pathogens. In a comprehensive study of 5-nitro/amino-2-(substituted phenyl/benzyl)benzoxazole derivatives, compounds exhibited antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, including drug-resistant isolates [1]. A comparative analysis revealed that compound Id, an amide derivative, showed 2-3 dilutions superior antimicrobial activity compared to its cyclic benzoxazole analog 2-(p-t-butylphenyl)-5-nitrobenzoxazole (IIId) against S. aureus, S. faecalis, K. pneumoniae, and E. coli, confirming that substitution at the 2-position critically modulates antimicrobial potency [2]. Specific compounds achieved MIC values of 12.5 µg/mL against B. subtilis and C. albicans, establishing a baseline potency expectation for optimized 5-nitrobenzoxazole derivatives [3].

Antimicrobial research Drug-resistant pathogens Benzoxazole SAR

2-Morpholino-5-nitrobenzo[d]oxazole: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for Anticancer Benzoxazole Derivatives Requiring 5-Nitro Substitution

Based on direct comparative evidence that 5-nitro positional isomers outperform 6-nitro isomers by 15% in anticancer potency (IC₅₀ 17.41 µM vs 20.50 µM in A549 NSCLC cells) and surpass reference drugs including cisplatin and etoposide [1][2], 2-Morpholino-5-nitrobenzo[d]oxazole serves as a validated starting scaffold for anticancer lead optimization programs. The compound's 5-nitro configuration is non-negotiable for programs targeting maximal cytotoxicity in oncology applications, while the 2-morpholino group offers a synthetic handle for further derivatization or provides direct solubility advantages for in vitro assay compatibility [3].

Synthetic Methodology Development: Benchmark Substrate for Quantitative Heterocycle Preparation Protocols

The demonstrated quantitative yield in the one-step Vilsmeier synthesis of 2-Morpholino-5-nitrobenzo[d]oxazole establishes this compound as an ideal benchmark substrate for developing and validating new synthetic methodologies for morpholino-substituted heterocycles [1]. The availability of comprehensive characterization data including ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [2] provides a fully authenticated reference standard for analytical method development and quality control applications in pharmaceutical research and manufacturing environments.

Antimicrobial Discovery: 5-Nitrobenzoxazole Scaffold for Antibacterial Lead Generation Against Drug-Resistant Pathogens

2-Morpholino-5-nitrobenzo[d]oxazole provides a 5-nitrobenzoxazole core with documented antimicrobial activity against both Gram-positive and Gram-negative bacteria including drug-resistant isolates [1]. The established SAR demonstrating that 2-position substitution can modulate antimicrobial potency by 4-8× (2-3 dilutions) relative to baseline benzoxazole activity [2] positions this compound as a strategic building block for medicinal chemistry campaigns targeting novel antibacterial agents, particularly against S. aureus, K. pneumoniae, P. aeruginosa, and E. coli [3].

SAR Studies: Comparative Evaluation of 2-Substituent Effects on Benzoxazole Biological Activity

The 2-morpholino substituent in 2-Morpholino-5-nitrobenzo[d]oxazole provides a direct comparator for systematic SAR investigations evaluating the impact of basic nitrogen-containing substituents versus lipophilic aryl/alkyl groups on benzoxazole biological activity [1]. This compound serves as a critical control in studies designed to assess the contribution of hydrogen-bonding capacity, basicity, and aqueous solubility to target engagement and cellular activity, enabling rigorous optimization of lead series across oncology and anti-infective therapeutic areas [2].

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